N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the oxazole ring using tert-butyl halides in the presence of a strong base.
Amidation: The final step involves the formation of the amide bond through the reaction of the sulfonylated oxazole with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-butyl-1,2-oxazol-3-yl)-acetamide: Lacks the sulfonyl and dimethylphenyl groups.
N-(1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide: Lacks the tert-butyl group.
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of both the tert-butyl and sulfonyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12-7-8-13(2)14(9-12)26(23,24)21(6)11-17(22)19-16-10-15(25-20-16)18(3,4)5/h7-10H,11H2,1-6H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLKJXYSWWPLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2=NOC(=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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